3-[(Ethanesulfonyl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(ethylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSKKMKVOZZYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Compound Elaboration
Retrosynthetic Analysis of 3-[(Ethanesulfonyl)methyl]aniline
Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process helps in identifying potential synthetic routes and key bond formations.
For this compound, the primary disconnection points are the carbon-nitrogen (C-N) bond of the aniline (B41778) and the carbon-sulfur (C-S) bond of the sulfone.
Primary Disconnections:
C-N Bond Disconnection: This approach suggests the formation of the aniline functionality as a late-stage transformation. This could involve the reduction of a corresponding nitro group (NO2) to an amino group (NH2). This is a common and reliable transformation in organic synthesis.
C-S Bond Disconnection: This strategy focuses on forming the sulfone moiety. This can be achieved through various methods, such as the oxidation of a corresponding sulfide (B99878) or the reaction of a sulfinate salt with an appropriate electrophile.
A plausible retrosynthetic pathway for this compound is outlined below:
This analysis highlights two major synthetic strategies: introducing the ethanesulfonylmethyl group onto a pre-existing aniline or a precursor, or constructing the aniline ring onto a molecule already containing the sulfone moiety.
Direct and Indirect Synthetic Routes to Sulfonyl-Substituted Anilines
The synthesis of sulfonyl-substituted anilines like this compound can be approached through either direct introduction of the sulfonyl group or by functionalizing precursors that already contain either the aniline or the sulfone.
Introduction of the Ethanesulfonylmethyl Moiety onto Aromatic Systems
Aromatic compounds can undergo electrophilic substitution reactions to introduce various functional groups. libretexts.orgteachy.ai The introduction of an ethanesulfonylmethyl group onto a benzene (B151609) ring can be challenging due to the deactivating nature of the sulfonyl group. masterorganicchemistry.com
One common method involves the Friedel-Crafts reaction. However, direct alkylation with an ethanesulfonylmethyl halide might be inefficient. A more practical approach often involves a two-step process:
Friedel-Crafts Acylation/Alkylation: An acyl or alkyl group is first introduced onto the aromatic ring.
Functional Group Interconversion: The introduced group is then converted to the desired ethanesulfonylmethyl moiety.
For instance, a (chloromethyl)benzene derivative can be reacted with sodium ethanesulfinate (B1267084) to form the corresponding sulfone.
Strategic Functionalization of Pre-Existing Aniline and Sulfone Precursors
This strategy offers more flexibility and often better control over regioselectivity.
Starting with an Aniline Derivative: A pre-existing aniline derivative can be functionalized at the meta-position. This might involve protecting the amino group to prevent unwanted side reactions and to direct the substitution to the desired position. A common protecting group for anilines is the acetyl group. The protected aniline can then undergo electrophilic substitution to introduce a suitable precursor for the ethanesulfonylmethyl group.
Starting with a Sulfone Precursor: Alternatively, a molecule already containing the ethanesulfonylmethyl group attached to a benzene ring can be used as the starting material. The key step then becomes the introduction of the amino group at the meta-position. This is typically achieved by nitration of the aromatic ring, followed by reduction of the nitro group to an amine. A study by Grohmann and Hathaway demonstrated the synthesis of 3-[(phenylsulfonyl)methyl]aniline hydrochloride from 1-nitro-3-[(phenylsulfonyl)methyl]benzene. researchgate.net The reduction of the nitro group was achieved using iron in acetic acid to form the acetamide, which was then hydrolyzed to the aniline. researchgate.net
Catalytic Approaches in the Synthesis of the Compound and Its Derivatives
Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective transformations. Transition metal catalysis, in particular, has revolutionized the formation of carbon-nitrogen and carbon-sulfur bonds.
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions in Aniline Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of anilines. nih.gov These reactions involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
In the context of synthesizing this compound, a potential route would involve the coupling of 1-bromo-3-[(ethanesulfonyl)methyl]benzene with an ammonia (B1221849) equivalent. The use of lithium bis(trimethylsilyl)amide as an ammonia surrogate in palladium-catalyzed amination has been reported to be effective. nih.gov
Table 1: Key Parameters in Palladium-Catalyzed Amination
| Parameter | Description | Typical Conditions |
| Palladium Precatalyst | The source of the active palladium catalyst. | Pd(dba)2, Pd2(dba)3 |
| Ligand | A crucial component that stabilizes the palladium center and facilitates the catalytic cycle. | P(t-Bu)3, XPhos, SPhos |
| Base | Required to deprotonate the amine and regenerate the active catalyst. | NaOt-Bu, K3PO4, Cs2CO3 |
| Solvent | The reaction medium. | Toluene, Dioxane |
| Temperature | The reaction temperature. | 80-120 °C |
This interactive table summarizes the key components and conditions for a typical palladium-catalyzed amination reaction.
Copper-Mediated and Other Transition Metal-Catalyzed Routes
Copper-catalyzed reactions have also emerged as a viable alternative for the synthesis of anilines and sulfones. mdpi.com Copper catalysts are generally less expensive than palladium catalysts and can offer complementary reactivity.
Copper-catalyzed C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials. mdpi.com For instance, a copper-catalyzed remote C-H sulfonylation of anilines has been developed, which could potentially be adapted for the synthesis of this compound. mdpi.com
Furthermore, copper-catalyzed three-component reactions have been reported for the synthesis of complex nitrogen-containing heterocycles, showcasing the versatility of copper in C-N bond formation. nih.govbeilstein-journals.org While not a direct synthesis of the target molecule, these methods highlight the potential of copper catalysis in constructing related structures.
Table 2: Comparison of Catalytic Methods
| Catalyst | Advantages | Disadvantages |
| Palladium | High efficiency and broad substrate scope for C-N coupling. nih.gov | Higher cost, potential for catalyst poisoning. |
| Copper | Lower cost, unique reactivity in C-H functionalization. mdpi.com | Can require higher catalyst loadings, sometimes less efficient than palladium. |
This interactive table provides a comparative overview of palladium and copper catalysts in the context of aniline and sulfone synthesis.
The synthesis of this compound can be achieved through a variety of strategic approaches, each with its own set of advantages and challenges. Retrosynthetic analysis provides a logical framework for planning the synthesis, highlighting key bond formations. Both direct functionalization of aromatic systems and the elaboration of pre-existing precursors are viable strategies. The advent of powerful catalytic methods, particularly those based on palladium and copper, has significantly expanded the toolbox for constructing the C-N and C-S bonds present in the target molecule, offering efficient and selective routes to this and related sulfonyl-substituted anilines.
Hydroamination and Related Atom-Economical C-N Bond Formations
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical and green approach to synthesizing amines. wikipedia.org In the context of this compound, this could involve the catalytic addition of ammonia or a protected amine equivalent to a suitably substituted alkene or alkyne precursor. Both intermolecular and intramolecular strategies are viable, with the choice of catalyst being crucial for controlling regioselectivity. wikipedia.orglibretexts.org
Transition-metal catalysts, particularly those based on rhodium and iridium, have shown great promise in facilitating C-H amination reactions, offering a direct route to C-N bond formation and minimizing the generation of stoichiometric byproducts. nih.gov The use of organic azides as a nitrogen source in these reactions is particularly noteworthy as it produces only nitrogen gas as a byproduct. nih.gov
Proton-catalyzed hydroamination offers another avenue, where anilinium salts with weakly coordinating counterions can effectively catalyze the addition of anilines to alkenes. nih.govamazonaws.com The selectivity between hydroamination and hydroarylation products can often be tuned by adjusting reaction parameters such as time, temperature, and substrate substitution. nih.gov
Table 1: Comparison of Hydroamination Strategies
| Strategy | Catalyst/Reagent | Key Features | Potential Application for this compound Synthesis |
| Transition-Metal Catalyzed Hydroamination | Rhodium, Iridium complexes | High atom economy, direct C-H amination. nih.gov | Direct amination of a precursor containing the ethanesulfonylmethyl group. |
| Proton-Catalyzed Hydroamination | Anilinium salts with weakly coordinating counterions | Metal-free, tunable selectivity. nih.gov | Reaction of a precursor alkene with an aniline derivative. |
| Lanthanide-Catalyzed Hydroamination | Lanthanum, Lutetium, Samarium complexes | Effective for intramolecular reactions. wikipedia.orglibretexts.org | Cyclization of a precursor to form a heterocyclic intermediate. |
Principles of Green Chemistry Applied to Synthetic Development
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. Key principles relevant to the synthesis of this compound include:
Prevention: Designing synthetic pathways to avoid waste generation is preferable to treating waste after it has been created. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Hydroamination is a prime example of a reaction with high atom economy. wikipedia.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. acs.org This includes the selection of safer solvents and reagents.
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.orgyoutube.com
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. researchgate.net
A greener approach to synthesizing anilines, for instance, might involve replacing traditional nitration and reduction routes, which often use harsh reagents, with catalytic C-H amination methods. researchgate.net The use of enzymes as catalysts can also offer high selectivity and avoid the need for protecting groups. acs.org
Derivatization and Chemical Transformations of the this compound Core
The this compound core possesses three main sites for chemical modification: the primary amine, the ethanesulfonyl group, and the aniline ring.
Reactions Involving the Primary Amine Functionality
The primary amine group is a versatile handle for a wide range of chemical transformations. Derivatization is often employed to enhance the properties of the molecule for analytical purposes or to introduce new functionalities. iu.edusigmaaldrich.com
Common reactions of the primary amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, acetylation with acetic anhydride (B1165640) can be used to protect the amine or modify its electronic properties. iu.edulibretexts.org
Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination. acs.orggoogle.com
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. researchgate.net
Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones. iu.edu
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.). libretexts.org
Table 2: Common Derivatization Reactions of the Primary Amine
| Reaction | Reagent | Product |
| Acylation | Acetic Anhydride | Acetanilide derivative |
| Alkylation | Benzyl Bromide | N-Benzylaniline derivative |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide derivative |
| Imination | Benzaldehyde | Schiff base (imine) |
The reactivity of the primary amine can be influenced by the electronic nature of the substituents on the aniline ring. chemistrysteps.com
Chemical Modifications of the Ethanesulfonyl Group
The ethanesulfonyl group is generally stable, but modifications can be achieved under specific conditions. The sulfur atom is in its highest oxidation state, making it resistant to further oxidation. Reduction of the sulfonyl group is challenging but can be accomplished with strong reducing agents.
A key reaction involving groups alpha to a sulfonyl moiety is deprotonation to form a carbanion. This carbanion can then react with various electrophiles, allowing for the elaboration of the methyl group connecting the sulfonyl and aniline moieties.
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgchemistrysteps.combyjus.com The (ethanesulfonyl)methyl group at the meta-position is an electron-withdrawing group, which would typically direct incoming electrophiles to the meta position relative to itself.
Therefore, the substitution pattern on the this compound ring will be a result of the combined directing effects of these two groups. The powerful ortho-, para-directing effect of the amino group will dominate, leading to substitution primarily at positions 2, 4, and 6. wikipedia.org
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
| Halogenation | Br₂ | 2,4,6-Tribromo-3-[(ethanesulfonyl)methyl]aniline |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-[(ethanesulfonyl)methyl]aniline and 4-Nitro-3-[(ethanesulfonyl)methyl]aniline |
| Sulfonation | SO₃/H₂SO₄ | 2-Amino-6-[(ethanesulfonyl)methyl]benzenesulfonic acid and 4-Amino-2-[(ethanesulfonyl)methyl]benzenesulfonic acid |
To achieve substitution at specific positions and avoid overreaction, it is often necessary to first acetylate the amine group to form an acetanilide. libretexts.org This moderates the activating effect and provides steric hindrance, favoring para-substitution. The acetyl group can later be removed by hydrolysis. libretexts.org
Intramolecular and Intermolecular Cyclization Reactions, including Heterocycle Formation (e.g., Indoles)
The aniline moiety is a key component in the synthesis of numerous heterocyclic compounds.
Intramolecular Cyclization: If the molecule contains a suitable reactive group, intramolecular cyclization can lead to the formation of fused ring systems. For example, the synthesis of quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.netnih.gov To apply this to this compound, the primary amine would first need to be functionalized with an alkynyl group.
Intermolecular Cyclization: this compound can participate in intermolecular cyclization reactions with other molecules to form heterocycles. A notable example is the synthesis of substituted quinolines from anilines and aldehydes, which can be catalyzed by copper. organic-chemistry.org Three-component reactions involving an aniline, an aldehyde, and another component are also powerful methods for constructing complex heterocyclic scaffolds. nih.gov
Table 4: Examples of Cyclization Reactions for Heterocycle Formation
| Reaction Type | Reactants | Product Type | Reference |
| Intramolecular Electrophilic Cyclization | N-(2-alkynyl)aniline derivative | Quinolines | nih.govresearchgate.net |
| Intermolecular Copper-Catalyzed Cyclization | Aniline derivative, Aldehyde | Substituted Quinolines | organic-chemistry.org |
| Three-Component Benzannulation | 1,3-Diketone, Amine, Acetone (B3395972) | Substituted Anilines | nih.govbeilstein-journals.org |
Mechanistic Investigations of Chemical Reactivity
Elucidation of Reaction Mechanisms in Synthetic Pathways
Another potential synthetic approach involves the sulfonylation of a pre-functionalized aniline (B41778) derivative. For instance, visible-light-mediated sulfonylation of anilines with sulfinate salts has been reported to proceed through a radical mechanism. nih.govrsc.org In this scenario, a sulfonyl radical is generated, which then attacks the aniline ring. mdpi.com The regioselectivity of this addition would be a critical factor in successfully synthesizing the meta-substituted product.
Three-component reactions, which offer an efficient and atom-economical approach to substituted anilines, represent another plausible synthetic strategy. These reactions can proceed through a sequence involving the formation of an enamine, followed by nucleophilic addition and subsequent cyclization and aromatization. nih.gov The specific mechanism would be highly dependent on the chosen starting materials and catalysts.
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states in the synthesis of 3-[(ethanesulfonyl)methyl]aniline are challenging due to their transient nature. However, studies on analogous systems provide significant insights.
In the context of nitro group reduction, the key intermediates are the nitroso and hydroxylamine (B1172632) species. orientjchem.orgnih.gov For example, in the reduction of nitrobenzene (B124822), nitrosobenzene (B162901) is formed first, followed by phenylhydroxylamine, which is then reduced to aniline. nih.gov The characterization of these intermediates often relies on spectroscopic techniques under specialized conditions or through trapping experiments.
In sulfonylation reactions proceeding via a radical pathway, the sulfonyl radical is a key intermediate. mdpi.com Its existence can often be inferred through radical trapping experiments. The subsequent addition to the aniline ring would proceed through a charged intermediate, often referred to as a Wheland intermediate or arenium ion, which is a common feature in electrophilic aromatic substitution reactions.
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for characterizing both intermediates and transition states. DFT calculations can model the geometries and energies of these transient species, providing a theoretical framework to understand the reaction pathway. For instance, DFT studies on the reduction of nitrobenzene have helped to elucidate the elementary steps and the structures of the transition states involved. lboro.ac.uk
Kinetic and Thermodynamic Considerations in Chemical Transformations
The reduction of nitroaromatics is a thermodynamically favorable process. Kinetic studies on the reduction of nitrobenzene have shown that the reaction rate can be influenced by various factors, including the catalyst, solvent, temperature, and the nature of substituents on the aromatic ring. orientjchem.orgresearchgate.net For instance, electron-donating groups on the nitroarene can decrease the reduction rate. orientjchem.org The reaction is often found to follow pseudo-first-order kinetics with respect to the nitro compound. researchgate.net
The adsorption of reactants onto a catalyst surface is a critical step in heterogeneous catalytic reductions. Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the adsorption of aniline onto surfaces have been studied, revealing that the process is typically spontaneous and exothermic. kau.edu.sa
Below is a table summarizing kinetic data for the reduction of various nitroarenes, which can provide a comparative understanding of the potential reactivity of the precursor to this compound.
| Nitroarene | Catalyst | Rate Constant (relative to nitrobenzene) | Reference |
| p-Nitrophenol | 4% Pd/Al₂O₃ | >1 | orientjchem.org |
| o-Nitrophenol | 4% Pd/Al₂O₃ | >1 | orientjchem.org |
| p-Nitroaniline | 4% Pd/Al₂O₃ | <1 | orientjchem.org |
| m-Nitroaniline | 4% Pd/Al₂O₃ | <1 | orientjchem.org |
| o-Nitroaniline | 4% Pd/Al₂O₃ | <1 | orientjchem.org |
Regioselectivity and Stereoselectivity in Chemical Reactions
The synthesis of this compound inherently involves control of regioselectivity to obtain the desired meta-substitution pattern. When starting from an aniline derivative and introducing the ethanesulfonylmethyl group, the directing effect of the amino group must be considered. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, direct sulfonylation or a Friedel-Crafts type reaction on aniline would likely not yield the meta-product in significant amounts.
A more viable strategy involves starting with a meta-directing group. For instance, the synthesis of the precursor 1-(ethanesulfonylmethyl)-3-nitrobenzene would involve the introduction of the ethanesulfonylmethyl group onto nitrobenzene. The nitro group is a strong meta-director, thus favoring the desired substitution pattern. youtube.com Subsequent reduction of the nitro group to an amine preserves the meta-relationship between the two substituents.
Stereoselectivity is not a primary concern in the synthesis of the achiral this compound itself. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the ethanesulfonylmethyl group or by using a chiral reagent, then stereoselective control would become critical.
Computational Approaches to Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining a deep, molecular-level understanding of the reaction mechanisms involved in the synthesis of this compound. nih.govacs.orgnih.gov
DFT calculations can be employed to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This helps in identifying the rate-determining step and understanding the feasibility of different proposed mechanisms. nih.govlboro.ac.uk
Characterize Transition States: The geometry and vibrational frequencies of transition states can be calculated, providing crucial information about the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net
Predict Reactivity and Selectivity: Computational models can help predict the regioselectivity of reactions by analyzing the electron distribution and frontier molecular orbitals of the reactants. For example, the meta-directing effect of the nitro group can be rationalized by examining the charge distribution in the arenium ion intermediates for ortho, meta, and para attack. youtube.com
Investigate Catalyst-Substrate Interactions: In catalytic reactions, DFT can be used to model the adsorption of reactants on the catalyst surface and to understand how the catalyst facilitates the reaction. acs.orgnih.gov
For the synthesis of this compound via nitro reduction, DFT studies on analogous systems have provided detailed insights into the elementary steps of N-O bond cleavage and N-H bond formation on catalyst surfaces. lboro.ac.uk Similarly, computational studies on sulfonylation reactions can elucidate the nature of the radical intermediates and the transition states for their addition to the aromatic ring.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-[(Ethanesulfonyl)methyl]aniline. By analyzing the magnetic properties of its atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecule's connectivity and environment can be constructed.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, N-methylaniline, run in a deuterated chloroform (B151607) (CDCl₃) solvent, characteristic signals would appear. rsc.org The aromatic protons on the aniline (B41778) ring would produce signals in the range of δ 7.31-6.71 ppm. rsc.org The methyl group attached to the nitrogen would exhibit a singlet around δ 2.91 ppm, and the NH proton would appear as a broad singlet around δ 3.57 ppm. rsc.org For this compound, additional signals corresponding to the ethanesulfonylmethyl group would be present.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, N-methylaniline, the aromatic carbons show resonances at δ 149.45, 129.28, 117.28, and 112.50 ppm, while the methyl carbon appears at δ 30.76 ppm. rsc.org In the case of this compound, the spectrum would be further populated by signals from the carbons of the ethanesulfonylmethyl substituent.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, confirming the elucidated structure.
Table 1: Representative NMR Data for Aniline Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| N-methylaniline rsc.org | CDCl₃ | 7.31 (td, J = 7.4, 1.8 Hz, 2H), 6.84 (t, J = 7.3 Hz, 1H), 6.71 (d, J = 7.7 Hz, 2H), 3.57 (s, 1H), 2.91 (s, 3H) | 149.45, 129.28, 117.28, 112.50, 30.76 |
| Aniline hmdb.cahmdb.ca | CDCl₃ | 7.18 (m, 2H), 6.78 (t, 1H), 6.68 (d, 2H), 3.73 (s, 2H) | 146.5, 129.3, 118.6, 115.1 |
Note: This table presents data for related compounds to illustrate typical chemical shifts. Actual values for this compound would require experimental determination.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. americanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of this compound. rsc.orgnih.gov
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For instance, the hydrochloride salt of a related compound, 3-[(phenylsulfonyl)methyl]aniline, shows a molecular ion (M+) peak in its GC-MS spectrum. researchgate.net The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable structural information. researchgate.netkobv.de For example, in the mass spectrum of methylenedianiline isomers, a characteristic fragment at m/z 106 is observed. nih.gov The fragmentation of this compound would likely involve cleavage of the bond between the methylene (B1212753) group and the sulfur atom, as well as fragmentation of the aniline ring.
Table 2: Predicted Mass Spectrometric Data for 3-[(cyclohexanesulfonyl)methyl]aniline
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 254.12093 |
| [M+Na]⁺ | 276.10287 |
| [M-H]⁻ | 252.10637 |
| [M+NH₄]⁺ | 271.14747 |
| [M+K]⁺ | 292.07681 |
Note: This data is for a structurally similar compound and serves as an illustrative example. uni.lu
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying functional groups and analyzing chemical bonds. nih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group in aniline typically appear as two bands around 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net The sulfonyl group (SO₂) would show strong, characteristic stretching vibrations. Aromatic C-H stretching and bending vibrations would also be present. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. rsc.org The Raman spectrum of poly(N-methylaniline) shows distinct bands for its reduced and oxidized forms, indicating the sensitivity of this technique to the electronic structure of the molecule. lmaleidykla.lt For this compound, Raman spectroscopy could be used to study the vibrations of the sulfur-containing group and the aromatic ring. researchgate.net
Table 3: Characteristic IR and Raman Bands for Aniline Derivatives
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| Aniline researchgate.net | FT-IR | 3433, 3356 | N-H stretching |
| N-methylaniline researchgate.net | FT-IR | 3411 | N-H stretching |
| Poly(N-methylaniline) (reduced) lmaleidykla.lt | Raman | ~1620 | C-C stretching of benzene (B151609) ring |
| Poly(N-methylaniline) (oxidized) lmaleidykla.lt | Raman | ~1580 | C=N stretching |
Note: This table provides examples of vibrational frequencies for related compounds.
Electronic Spectroscopy (UV-Visible, Fluorescence) for Electronic Transitions and Conjugation Studies
Electronic spectroscopy, including UV-Visible and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.
UV-Visible Spectroscopy: The UV-Visible spectrum of an aniline derivative typically shows absorption bands related to π-π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by substituents on the ring. The ethanesulfonylmethyl group in this compound would likely cause a shift in the absorption maxima compared to unsubstituted aniline. The formation of electron donor-acceptor (EDA) complexes, as seen in the reaction of N-alkyl-N-methylaniline with certain alkenes, can be studied using UV-Vis spectroscopy. nih.gov
Fluorescence Spectroscopy: While aniline itself has low fluorescence, its derivatives can exhibit fluorescence depending on their structure and environment. Fluorescence spectroscopy could be used to study the excited state properties of this compound and its potential interactions with other molecules.
Advanced Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a powerful tool for analyzing complex mixtures and identifying individual components.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. nist.govepa.gov In the context of this compound, GC-MS could be used to separate it from any impurities and provide its mass spectrum for identification. researchgate.net The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions. restek.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines the separation capabilities of high-performance liquid chromatography (HPLC) with the structural elucidation power of NMR. This technique would be particularly useful for analyzing impure samples of this compound, allowing for the separation and subsequent NMR characterization of the main component and any related impurities in a single experiment.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-[(Ethanesulfonyl)methyl]aniline. These calculations, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory is a key aspect of molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalajopacs.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. journalajopacs.comijaers.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. ijaers.comijaers.com
For sulfonamides, a class of compounds related to this compound, theoretical studies have shown that the HOMO and LUMO are often antibonding orbitals. scielo.br In a study of various sulfonamide products, it was found that the compound with the highest HOMO energy was the best electron donor, while the one with the lowest LUMO energy was the best electron acceptor. ijaers.com A lower HOMO-LUMO gap in one of the studied sulfonamides suggested a greater likelihood of charge transfer interactions within the molecule. ijaers.comijaers.com
Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.26 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. journalajopacs.comscispace.com DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. scispace.comresearchgate.net This is achieved by finding the minimum energy conformation on the potential energy surface. scispace.com
For aniline (B41778) and its derivatives, DFT has been successfully used to optimize geometries and calculate various thermodynamic properties. journalajopacs.comscispace.com For instance, studies on other aniline derivatives have used DFT with the B3LYP functional and various basis sets to achieve results that are in good agreement with experimental data. scispace.com In a study of ethyl methyl sulfone, a related sulfonyl compound, DFT was used for a detailed conformational analysis to identify all stable conformers and their energy parameters. A systematic study of N-heterocyclic arenesulfonamides also employed DFT methods to explore tautomerism, finding that the energy difference between tautomers was small. rsc.org
DFT calculations are also a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govresearchgate.net The gauge-including atomic orbital (GIAO) method, combined with DFT, is a standard approach for predicting NMR chemical shifts, although its accuracy can be limited and computationally expensive. nih.govacs.org Recent advancements have integrated DFT calculations with machine learning models, such as graph neural networks (GNNs), to improve the accuracy of chemical shift predictions. acs.orgrsc.org These methods have shown to significantly reduce prediction errors for both 1H and 13C NMR spectra. nih.gov
Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. scispace.com
Illustrative Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (aromatic, attached to N) | 147.2 |
| C (aromatic, meta to N) | 129.5 |
| C (aromatic, ortho to N) | 115.8 |
| C (aromatic, para to N) | 118.9 |
| C (methylene, attached to S) | 55.4 |
| C (ethyl, methylene) | 48.1 |
| C (ethyl, methyl) | 7.3 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT/GIAO calculations for a molecule of this type.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govyoutube.com By simulating the movement of atoms and molecules, MD can reveal how a compound like this compound might behave in different environments, such as in solution or interacting with a biological target. nih.govrsc.org
For small aromatic compounds, MD simulations have been used to investigate their aggregation and interaction with other molecules or surfaces. nih.govrsc.orgrsc.org These simulations can shed light on non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for understanding the compound's physical properties and biological activity. nih.govresearchgate.net MD simulations can also be used to calculate properties like the collisional cross section (CCS) of ions, which is particularly relevant for interpreting data from ion mobility mass spectrometry. nih.gov
Prediction of Reactivity and Selectivity using Computational Models
Computational models can be used to predict the reactivity and selectivity of chemical compounds. arxiv.orgnih.gov For sulfonyl-containing compounds, computational methods can help understand their reactions with other molecules. acs.orgnih.gov For example, DFT models have been used to predict the reactivity of 2-sulfonylpyrimidines, providing a valuable tool for designing new reagents. acs.org
By analyzing the electronic structure and properties derived from quantum chemical calculations, such as the distribution of electrostatic potential and frontier molecular orbitals, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. ijaers.com This information is critical for predicting how this compound might react in different chemical environments and for designing synthetic pathways.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govresearchgate.net These models often use theoretical descriptors derived from computational chemistry calculations.
For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity, which is a key factor in drug absorption and distribution. nih.govresearchgate.net These models can utilize a wide range of descriptors, including quantum mechanical descriptors like electrophilicity and van der Waals volume. nih.gov By developing a QSAR model for a series of related compounds, it is possible to predict the activity or properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. nih.gov
Characterization of Reaction Pathway Energetics and Transition States
A comprehensive review of publicly accessible scientific literature and computational chemistry databases reveals a notable absence of specific studies on the reaction pathway energetics and transition states of This compound . While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation energies, it appears that such detailed theoretical investigations have not been published for this particular compound.
General computational studies on aniline and its derivatives have explored various aspects, including the effects of substituents on the electronic structure, pKa, and reactivity in different chemical transformations. For instance, theoretical investigations have been conducted on the mechanisms of aniline oxidation, its reactions with radicals, and its role in various catalytic cycles. These studies typically involve mapping the potential energy surface of a reaction, locating the transition state structures that connect reactants to products, and calculating the energy barriers associated with these transformations.
However, the specific influence of the (ethanesulfonyl)methyl substituent at the meta position of the aniline ring on reaction energetics and transition state geometries remains uncharacterized in the available literature. Such a study would be valuable for understanding the reactivity of this compound in synthetic applications, for example, in predicting the regioselectivity and kinetics of electrophilic aromatic substitution or N-functionalization reactions.
A theoretical investigation into the reaction pathways of This compound would likely involve the following steps:
Conformational Analysis: Identifying the lowest energy conformation of the molecule, considering the rotational freedom of the ethylsulfonyl and methyl groups.
Reaction Coordinate Selection: Defining the specific reaction of interest, such as nitration, halogenation, or acylation, and selecting the appropriate atoms and bonds to model the reaction progress.
Transition State Searching: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the transition state of the reaction.
Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and calculating zero-point vibrational energies and thermal corrections to the electronic energies.
Without published research, it is not possible to provide specific data tables on activation energies, reaction enthalpies, or the geometric parameters of transition states involving This compound . The scientific community would benefit from future computational studies focused on this and structurally related compounds to build a more complete understanding of their chemical behavior.
Academic and Research Applications in Chemical Sciences
Role as a Building Block in Complex Organic Synthesis
As a bifunctional molecule, 3-[(Ethanesulfonyl)methyl]aniline serves as a valuable scaffold for the synthesis of a wide array of more complex organic structures. The nucleophilic amino group and the potential for the sulfonyl group to act as a directing or activating group provide synthetic chemists with multiple avenues for molecular elaboration.
The aniline (B41778) moiety is a well-established precursor for the synthesis of a multitude of nitrogen-containing heterocyclic compounds. The presence of the ethanesulfonylmethyl substituent can influence the regioselectivity of cyclization reactions and can be retained in the final product to modulate its physicochemical properties. Research has demonstrated the utility of substituted anilines in the one-pot, three-component synthesis of meta-hetarylanilines. researchgate.net In these reactions, a 1,3-diketone reacts with an amine and acetone (B3395972) to form a substituted aniline. researchgate.net The electron-withdrawing nature of substituents on the diketone plays a crucial role in the success of this transformation. researchgate.net While direct examples using this compound are not extensively documented, the principles of these synthetic strategies are applicable. For instance, the amino group of this compound can readily participate in condensation reactions with dicarbonyl compounds to form imines, which can then undergo intramolecular cyclization to yield various heterocyclic systems such as quinolines, benzodiazepines, and other related scaffolds.
A notable application of a similar compound, 3-[(phenylsulfonyl)methyl]aniline, was in the attempted synthesis of triazine derivatives as potential inhibitors of dihydrofolate reductase, highlighting the utility of such sulfonyl-containing anilines in constructing complex heterocyclic frameworks for medicinal chemistry applications. researchgate.net
| Heterocyclic Scaffold | Synthetic Approach | Potential Application |
| Quinolines | Condensation with β-ketoesters (e.g., Conrad-Limpach-Knorr synthesis) | Medicinal Chemistry, Materials Science |
| Benzodiazepines | Reaction with β-amino ketones | Pharmaceuticals |
| Triazines | Cyclization with appropriate reagents | Medicinal Chemistry (e.g., enzyme inhibitors) researchgate.net |
Table 1: Potential Heterocyclic Scaffolds from this compound
Beyond heterocyclic synthesis, this compound is a valuable precursor for a range of advanced organic compounds. The amino group can be readily diazotized and subsequently replaced by a wide variety of functional groups through Sandmeyer or related reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and others. This versatility enables the synthesis of highly functionalized aromatic compounds that can serve as key intermediates in multi-step syntheses.
Furthermore, the N-H bonds of the aniline can undergo substitution reactions to form secondary or tertiary amines, amides, and sulfonamides. These transformations are fundamental in the construction of a diverse array of molecules with applications in medicinal chemistry and materials science. For example, aniline derivatives are crucial starting materials for the synthesis of various pharmaceuticals.
Integration into Materials Science Research
The unique combination of a polar sulfonyl group and a reactive amino group makes this compound an attractive monomer for the development of novel polymeric and functional materials.
Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications. The properties of PANI can be tuned by substituting the aniline monomer. The incorporation of the ethanesulfonylmethyl group onto the aniline ring can influence the solubility, processability, and electronic properties of the resulting polymer. The sulfonyl group can enhance the solubility of the polymer in organic solvents, which is often a challenge with unsubstituted PANI.
The general mechanism for the polymerization of aniline involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The electronic nature of the substituent on the aniline ring can affect the rate of polymerization and the final properties of the polymer. While specific studies on the polymerization of this compound are not widely available, research on other substituted anilines provides a strong basis for its potential in this area.
The properties of this compound make it a candidate for incorporation into functional materials. The aniline moiety can be part of a larger chromophore system for use in dyes or optoelectronic devices. The sulfonyl group can act as an electron-withdrawing group, which can tune the electronic properties of the molecule and influence its absorption and emission spectra.
Furthermore, the amino group can serve as a binding site for metal ions or other analytes, making polymers or materials derived from this compound potentially useful in sensor applications. The ability to form thin films and the potential for conductivity in its polymerized form are advantageous for the development of chemical sensors and electronic devices.
Applications in Catalysis and Ligand Design
The amino group of this compound provides a coordination site for metal ions, making it a potential building block for the design of novel ligands for catalysis. The electronic properties of the ligand can be fine-tuned by the ethanesulfonylmethyl substituent, which can in turn influence the catalytic activity and selectivity of the metal complex.
While specific applications of this compound in catalysis are still an emerging area of research, the broader class of aniline derivatives has been used to create ligands for various catalytic transformations. For instance, aniline-derived ligands have been employed in cross-coupling reactions and other important organic transformations. The steric and electronic environment provided by the this compound scaffold could lead to the development of catalysts with unique reactivity profiles. The synthesis of a similar compound, 3-[(phenylsulfonyl)methyl]aniline hydrochloride, was pursued with the goal of preparing inhibitors for the enzyme dihydrofolate reductase, demonstrating the potential of such molecules to interact with biological targets, a principle that also applies to the design of enzyme-mimicking catalysts. researchgate.net
Design and Synthesis of Ligands for Transition Metal Catalysis
Currently, there is a lack of specific research literature detailing the design and synthesis of ligands derived from this compound for transition metal catalysis. However, the aniline moiety is a well-established precursor for a variety of ligand classes. Aniline and its derivatives can be used to synthesize N-heterocyclic carbenes (NHCs), phosphine-based ligands, and Schiff base ligands, all of which are pivotal in transition metal catalysis.
The synthesis of such ligands often involves the functionalization of the aniline nitrogen or the aromatic ring. For instance, the modular alkylation of aniline is a key step in the synthesis of sterically bulky NHC ligands. These ligands can significantly enhance the catalytic activity and selectivity of transition metals in a wide array of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and C-H activation reactions. The presence of the ethylsulfonylmethyl group in this compound could introduce unique steric and electronic properties to a ligand, potentially influencing the stability and reactivity of the resulting metal complex.
Table 1: Potential Ligand Classes from Aniline Derivatives
| Ligand Class | General Synthetic Approach from Aniline | Potential Influence of the Ethanesulfonylmethyl Group |
| N-Heterocyclic Carbenes (NHCs) | Condensation with a diketone followed by cyclization and deprotonation. | Could modify the steric bulk and electronic properties of the NHC ligand. |
| Phosphine Ligands | Reaction with chlorophosphines. | The sulfone group could act as a hemilabile coordinating group. |
| Schiff Base Ligands | Condensation with aldehydes or ketones. | May influence the coordination geometry and electronic structure of the metal center. |
Potential in Organocatalysis
There is currently no specific research available on the direct application of this compound as an organocatalyst. However, the broader class of substituted anilines has been explored in various organocatalytic transformations. For example, anilines can be key components in the formation of enamines and iminium ions, which are central intermediates in many organocatalytic reactions, such as Michael additions and Friedel-Crafts alkylations.
An organocatalytic approach for the selective oxidation of substituted anilines has been developed, leading to the formation of azoxybenzenes or nitro compounds depending on the reaction conditions. This highlights the potential for the aniline core to participate in redox-based organocatalytic cycles. Furthermore, the combination of electrochemistry and organocatalysis has been shown to enable novel transformations, such as the direct regio- and stereoselective α-arylation of aldehydes with anilines. The electronic nature of the substituent on the aniline ring can significantly influence the reactivity and selectivity of these reactions. The electron-withdrawing nature of the sulfone group in this compound might modulate its nucleophilicity and its ability to act as an organocatalyst or a substrate in such reactions.
Electrochemical Behavior and Applications in Electrochemistry
Investigation of Redox Properties and Electron Transfer
The electrochemical oxidation of aniline and its derivatives has been extensively studied. The process typically involves the formation of a radical cation, which can then undergo further reactions, including dimerization and polymerization. The presence of substituents on the aniline ring can significantly affect the oxidation potential and the stability of the resulting radical species. For instance, the electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline has been investigated, showing that the nitro group is reduced in a single well-defined step at pH < 10. This suggests that the sulfone group in this compound, being electron-withdrawing, would likely increase the oxidation potential of the aniline ring compared to unsubstituted aniline. The study of its redox properties would be crucial for understanding its potential as a mediator in electrochemical reactions or as a building block for redox-active materials.
Electrochemical Synthesis and Modification of Materials
The electrochemical polymerization of aniline is a widely used method to produce polyaniline (PANI), a conducting polymer with numerous applications. The properties of PANI can be tuned by copolymerizing aniline with its substituted derivatives. The incorporation of a substituent like the ethylsulfonylmethyl group could influence the morphology, conductivity, and solubility of the resulting polymer. For example, the electrochemical synthesis of p-(β-hydroxyethyl sulfone) aniline has been reported as an intermediate for reactive dyes, highlighting the feasibility of electrochemical methods for synthesizing aniline derivatives with sulfone groups. This suggests that this compound could potentially be electropolymerized or used as a co-monomer to create novel functional polymers with tailored properties for applications in sensors, electrochromic devices, or corrosion protection.
Utilization as Chemical Probes in Fundamental Biological Systems Research (without clinical context)
There is no specific research documenting the use of this compound as a chemical probe in fundamental biological systems research. However, the aniline scaffold is a common feature in the design of fluorescent probes for detecting various biological analytes. For instance, aniline derivatives have been incorporated into probes for the detection of reactive oxygen species and other biologically relevant molecules.
The development of a chemical probe often relies on a specific chemical reaction between the probe and the analyte, which leads to a change in a measurable signal, such as fluorescence. The aniline moiety can be functionalized to act as a recognition site or to be part of a signaling unit. The ethylsulfonylmethyl group could potentially be involved in specific interactions with biological macromolecules or could modulate the photophysical properties of a fluorescent probe. A study on the synthesis of aniline derivatives for evaluating biological activity against heart failure, although in a clinical context, demonstrates the general approach of modifying the aniline structure to interact with biological systems. The design of a probe based on this compound would require a detailed investigation of its potential interactions and reactivity within a biological environment.
Future Perspectives and Emerging Research Directions
Innovation in Sustainable and Efficient Synthetic Methodologies
The drive towards "green chemistry" is reshaping the synthesis of specialty chemicals like 3-[(Ethanesulfonyl)methyl]aniline. Future research will prioritize the development of manufacturing processes that are not only efficient but also environmentally benign.
Key Innovation Areas:
Advanced Catalysis: A significant shift away from stoichiometric reagents towards catalytic systems is anticipated. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium in cross-coupling reactions. researchgate.net Furthermore, the development of photocatalytic and electrochemical methods offers milder reaction conditions, potentially reducing energy consumption and by-product formation. frontiersin.orgresearchgate.net
Greener Solvents and Reagents: The use of hazardous and volatile organic solvents is a major environmental concern. Research is focused on alternatives such as water, supercritical fluids, or recyclable deep eutectic solvents (DES). researchgate.net Similarly, traditional sulfonylation reagents like sulfonyl chlorides, which can be toxic, are being replaced with more stable and manageable alternatives like sodium sulfinates or sulfonyl fluorides. frontiersin.orgresearchgate.net
Process Intensification: Methodologies such as one-pot reactions, where multiple synthetic steps are performed in a single reactor, are gaining traction. nih.gov These approaches improve efficiency by minimizing waste, reducing reaction times, and simplifying purification processes. researchgate.net For instance, a one-pot synthesis of related sulfonamides has been developed using a mixture of methanol (B129727) and water, starting from nitroarenes. researchgate.net
A comparison of traditional versus emerging synthetic approaches is summarized below:
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
| Catalyst | Often uses precious metals (e.g., Palladium) | Earth-abundant metals (Fe, Cu), Photocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, Deep Eutectic Solvents (DES) |
| Reagents | Potentially toxic (e.g., sulfonyl chlorides) | Stable & safer alternatives (e.g., sodium sulfinates) |
| Process | Multi-step with intermediate isolation | One-pot, tandem, or flow reactions |
| Efficiency | Lower atom economy, more waste | Higher atom economy, minimized waste |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The bifunctional nature of this compound—possessing both a nucleophilic amine and an electron-withdrawing sulfone group—offers a rich landscape for discovering new chemical reactions.
Future research is expected to delve into:
Selective Functionalization: Developing methods for the selective modification of the aromatic ring. The existing substituents will direct new groups to specific positions, enabling the creation of a library of novel derivatives with tailored electronic and steric properties.
C-H Activation: A major goal in modern organic chemistry is the direct functionalization of carbon-hydrogen bonds. Activating the C-H bonds of the methyl group adjacent to the sulfone would open up new, efficient pathways for creating more complex molecules without the need for pre-functionalized starting materials.
Rearrangement Reactions: Exploring conditions that could induce molecular rearrangements, such as the Smiles rearrangement, could lead to the synthesis of novel heterocyclic structures or N,N-disubstituted anilines under metal-free conditions. acs.org
Photochemical and Electrochemical Reactions: The use of light or electricity to drive chemical reactions can lead to unique transformations not achievable through thermal methods. frontiersin.orgresearchgate.net These techniques could be used to explore new coupling partners or to functionalize the molecule in unconventional ways.
Integration into Advanced Functional Materials and Nanotechnology
The distinct properties of the sulfone and aniline (B41778) groups make this compound an attractive building block for the next generation of materials.
Polymer Chemistry: This compound can be used as a monomer or a modifying agent in the synthesis of high-performance polymers. The sulfone group can enhance thermal stability and solubility, while the aniline group provides a reactive site for polymerization or cross-linking. quora.com Potential applications include the creation of specialized polyamides or polyimides.
Nanotechnology: The molecule can be used to functionalize the surfaces of nanoparticles. This modification can improve the dispersibility of nanoparticles in specific solvents or introduce a reactive handle for attaching other molecules, such as biological targeting agents or sensors.
Organic Electronics: Aniline derivatives are foundational to the field of conducting polymers and are used in organic solar cells and transparent conductive films. google.com The specific electronic properties imparted by the ethylsulfonylmethyl group could be harnessed to create new organic semiconducting materials with tailored band gaps and charge transport properties.
Synergistic Approaches Combining Experimental and Computational Chemistry
The integration of computational modeling with experimental work is a powerful strategy for accelerating research and deepening understanding. nih.govnih.gov
Predictive Modeling: Computational tools like Density Functional Theory (DFT) can be used to predict the reactivity, electronic structure, and spectroscopic properties of this compound and its derivatives. nih.gov This allows researchers to screen potential new molecules for desired properties in silico before committing to lengthy and resource-intensive laboratory synthesis.
Mechanism Elucidation: When new reactions are discovered, computational studies can help to elucidate the step-by-step mechanism. nih.gov This knowledge is crucial for optimizing reaction conditions and extending the methodology to other molecules. For example, calculations have been used to rule out proposed mechanisms in aniline synthesis in favor of others that better match experimental observations. nih.gov
Material Design: In materials science, computational simulations can predict how molecules will pack in a solid state or self-assemble into nanostructures, guiding the design of new materials with specific optical, electronic, or mechanical properties.
Contribution to Fundamental Understanding in Organic and Materials Chemistry
Beyond its direct applications, the study of this compound contributes to the fundamental body of chemical knowledge.
Structure-Property Relationships: As a substituted aniline, this molecule serves as an excellent model system for studying how different functional groups influence a molecule's properties. wisdomlib.org The electron-withdrawing nature of the sulfone group (–SO₂R) decreases the basicity of the aniline nitrogen. Quantifying these electronic effects helps to build predictive models that are applicable across the field of organic chemistry.
Non-Covalent Interactions: The study of the crystal structure of this molecule and its derivatives provides valuable data on hydrogen bonding and other non-covalent interactions. researchgate.net These forces are critical in determining crystal packing, material properties, and molecular recognition in biological systems.
Reaction Mechanisms: Investigating the reactivity of this compound helps to refine our understanding of fundamental organic reactions, such as electrophilic aromatic substitution or nucleophilic additions.
Opportunities for Interdisciplinary Research and Collaboration
The multifaceted nature of this compound creates a fertile ground for collaboration between different scientific disciplines.
Chemistry and Materials Science: Organic chemists can synthesize novel derivatives, which materials scientists can then incorporate into new polymers, coatings, or electronic devices.
Chemistry and Biology: While this article excludes medicinal applications, closely related sulfone-containing anilines are used as building blocks for bioactive compounds. researchgate.netresearchgate.net This highlights a natural interface for collaboration between synthetic chemists and biomedical researchers.
Experimental and Computational Chemistry: As detailed in section 7.4, the close collaboration between experimentalists performing lab work and theoreticians conducting computational analysis is a powerful paradigm for modern chemical research. nih.gov
Chemistry and Engineering: Chemical engineers can work on scaling up the sustainable synthetic routes developed by chemists, translating laboratory-scale discoveries into viable industrial processes.
By pursuing these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for new innovations and a deeper understanding of chemical science.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-[(Ethanesulfonyl)methyl]aniline be optimized to improve yield and purity?
- Methodological Answer : The synthesis of sulfonyl-containing anilines typically involves nucleophilic substitution or sulfonation reactions. For this compound, the ethanesulfonyl group can be introduced via reaction of 3-(chloromethyl)aniline with ethanesulfinic acid under controlled pH (8–9) and temperature (40–60°C). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) enhances purity . Kinetic studies suggest that slow addition of sulfinating agents reduces side reactions like over-sulfonation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (–CH2–SO2–), and δ 1.2 ppm (–CH3 from ethanesulfonyl). ¹³C NMR confirms the sulfonyl group (δ 52 ppm for –SO2–CH2–) .
- IR : Strong absorption at 1150–1250 cm⁻¹ (S=O symmetric/asymmetric stretching) and 3350 cm⁻¹ (N–H stretching) .
- Mass Spectrometry : ESI-MS in positive ion mode reveals [M+H]⁺ at m/z 214.1 (calculated for C9H13NO2S) .
Q. How does the ethanesulfonyl group influence the compound's solubility and reactivity?
- Methodological Answer : The ethanesulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This decreases solubility in non-polar solvents (e.g., logP ≈ 1.2) but enhances solubility in polar aprotic solvents like DMSO. Reactivity in electrophilic substitution is suppressed, favoring nucleophilic aromatic substitution at the meta position .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Perform dose-response curves (0.1–100 μM) across multiple cell lines (e.g., HEK293, HeLa).
- Use molecular docking (AutoDock Vina) to compare binding affinities with targets like COX-2 or kinases, accounting for sulfonyl group interactions .
- Validate via competitive binding assays (SPR or ITC) .
Q. What strategies enhance the selectivity of this compound derivatives for enzyme inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position of the aniline ring (e.g., –F, –OCH3) to modulate steric and electronic effects.
- Molecular Dynamics Simulations : Analyze binding pocket flexibility (e.g., using GROMACS) to optimize sulfonyl group orientation for hydrogen bonding with catalytic residues .
- Proteomic Profiling : Use kinome-wide screening to identify off-target effects .
Q. How can QSAR models predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer :
- Descriptor Selection : Include topological polar surface area (TPSA), logD, and hydrogen bond acceptors/donors.
- Training Data : Curate datasets from PubChem or ChEMBL for sulfonamide-containing compounds.
- Validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.7). Tools like MOE or Schrödinger’s QikProp are recommended .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity for this compound while others show no effect?
- Methodological Answer : Discrepancies may stem from:
- Redox Microenvironment : The compound’s activity may depend on cellular glutathione levels, which neutralize reactive sulfonyl intermediates. Measure intracellular GSH/GSSG ratios (LC-MS/MS) during assays .
- Metabolic Stability : Check for cytochrome P450-mediated degradation (e.g., CYP3A4) using liver microsomes .
- Apoptosis Pathways : Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., Bcl-2, Caspase-3) .
Experimental Design Considerations
Q. What controls are essential when testing this compound in enzyme inhibition assays?
- Methodological Answer :
- Positive Controls : Known inhibitors (e.g., Celecoxib for COX-2).
- Negative Controls : Vehicle (DMSO < 0.1%) and scrambled analogs (e.g., 4-[(Ethanesulfonyl)methyl]aniline).
- Interference Checks : Test for compound fluorescence/absorbance at assay wavelengths (e.g., 450 nm for MTT) .
Analytical Method Development
Q. How to quantify this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 214.1 → 152.0 (quantifier) and 214.1 → 107.0 (qualifier). LLOQ: 1 ng/mL in plasma .
- Sample Prep : Protein precipitation with acetonitrile (1:4 v/v) followed by SPE (Oasis HLB cartridges) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
